molecular formula C16H19ClN2O3S2 B2410506 N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251561-97-3

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2410506
CAS No.: 1251561-97-3
M. Wt: 386.91
InChI Key: LITNWAQOFUNQAF-UHFFFAOYSA-N
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Description

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene ring core functionalized with both a carboxamide and a sulfonamide group. The molecular structure integrates key pharmacophores often associated with bioactive properties, including a chlorophenyl moiety and an N-butyl side chain. This specific arrangement suggests potential for application in medicinal chemistry research, particularly in the exploration of enzyme inhibitors. Structurally related sulfonamide-thiophene compounds are frequently investigated for their activity against various proteases . The presence of the sulfamoyl group bridging the thiophene and chlorophenyl rings is a feature found in molecules studied for their potential to modulate biological pathways, such as those involving aspartyl proteases, which are significant targets in neurological and other disorders . Researchers may find this compound valuable as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening or as a lead compound in drug discovery campaigns. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butyl-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S2/c1-3-4-10-18-16(20)15-14(9-11-23-15)24(21,22)19(2)13-7-5-12(17)6-8-13/h5-9,11H,3-4,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITNWAQOFUNQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiophene derivative with a sulfonamide reagent under appropriate conditions.

    Attachment of the Chlorophenyl and Methyl Groups: The chlorophenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with a suitable amine, such as butylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Chlorobenzene, methyl iodide, and other electrophilic or nucleophilic reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, particularly in targeting various cancer cell lines. The compound exhibits cytotoxic effects against several human cancer types, including:

  • Breast Cancer
  • Colon Cancer
  • Cervical Cancer

In one study, derivatives of thiophene compounds were synthesized and evaluated for their anticancer activity. The results indicated that compounds similar to this compound demonstrated significant apoptotic effects in cancer cells, enhancing their potential as therapeutic agents .

Antibacterial Properties

The compound also shows promising antibacterial activity. Research has demonstrated that thiophene derivatives possess the ability to inhibit the growth of pathogenic bacteria, including:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Escherichia coli

The structural modifications of thiophene derivatives can enhance their antibacterial efficacy. For instance, specific substituents on the benzene ring have been linked to increased hydrophilicity and improved antibacterial activity .

Lead Compound in Drug Discovery

This compound serves as a lead compound in drug discovery due to its diverse biological activities. Its structural framework allows for modifications that can optimize its pharmacological properties. Notable applications include:

  • Antitumor Agents : Compounds derived from this structure are being explored as potential anticancer drugs.
  • Antimicrobial Agents : The compound's ability to combat bacterial infections makes it a candidate for further development in antimicrobial therapies.

Data Table: Summary of Research Findings

ApplicationActivityTargeted Cell Lines/PathogensReference
AnticancerCytotoxicityHeLa, HCT-116, MCF-7
AntibacterialInhibition of bacterial growthStaphylococcus aureus, Bacillus subtilis, E. coli
Drug DiscoveryLead compound for new drugsVarious cancer types and pathogens

Case Studies

  • Anticancer Evaluation : A study synthesized various thiophene derivatives and tested their effects against multiple cancer cell lines. This compound showed significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use .
  • Antibacterial Efficacy : Research demonstrated that modifications to the thiophene structure enhanced its antibacterial properties against Gram-positive bacteria. The presence of specific functional groups increased the compound's effectiveness, showcasing its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The sulfamoyl group can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Modulation of Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Interaction with DNA/RNA: The compound may intercalate into DNA or RNA, affecting their structure and function.

Comparison with Similar Compounds

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Thiophene-2-carboxamide Derivatives: These compounds share the thiophene ring and carboxamide group but may have different substituents, leading to variations in biological activity and applications.

    Sulfonamide Derivatives: These compounds contain the sulfonamide group and may have similar enzyme inhibition properties but different overall structures and activities.

    Chlorophenyl Derivatives: These compounds contain the chlorophenyl group and may have similar receptor modulation properties but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H23ClN2O3S2C_{19}H_{23}ClN_{2}O_{3}S_{2}. The compound features a thiophene ring substituted with a sulfamoyl group and a chlorophenyl moiety, which is crucial for its biological activity.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits moderate to strong activity against various bacterial strains. For instance, it has been reported to show significant inhibitory effects against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other strains tested .

2. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease. It was found to possess strong inhibitory activity against urease, which is relevant in the treatment of infections caused by urease-producing bacteria . Additionally, the AChE inhibitory activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

3. Anti-inflammatory Effects

Research has indicated that the compound may exhibit anti-inflammatory properties. Compounds with similar sulfamoyl groups have been associated with the inhibition of pro-inflammatory cytokines, which could position this compound as a candidate for further investigation in inflammatory disorders .

4. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Sulfamoyl derivatives are known for their diverse mechanisms in cancer therapy, including apoptosis induction and cell cycle arrest. Preliminary studies hint at its effectiveness in inhibiting tumor cell proliferation, warranting further exploration in oncology .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : Docking studies have shown that the compound can effectively bind to specific amino acid residues in target proteins, influencing their function and leading to biological effects .
  • Pharmacokinetics : The compound's pharmacokinetic profile indicates good bioavailability, which is critical for therapeutic efficacy .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfamoyl compounds significantly reduced bacterial load in infected models, suggesting that this compound could have similar outcomes .
  • Neuroprotective Effects : Research on related compounds indicated their potential neuroprotective effects through AChE inhibition, supporting the hypothesis that this compound may also offer therapeutic benefits in neurodegenerative conditions .

Q & A

Basic: What are the optimized synthetic routes for N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, and how can intermediates be characterized?

Answer:
The synthesis typically involves multi-step routes, including sulfamoylation and carboxamide coupling. For example:

  • Sulfamoyl intermediate preparation : React 4-chloroaniline with ethyl 2-(chlorosulfonyl)acetate to form ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate, followed by hydrolysis to yield 2-(N-(4-chlorophenyl)sulfamoyl)acetic acid .
  • Thiophene core assembly : Use thiophene-2-carboxylic acid derivatives, such as 2-cyano-thiophene intermediates, for nucleophilic substitution with the sulfamoyl group .
  • Characterization : Validate intermediates via 1H^1H/13C^{13}C NMR (e.g., δ 7.27–7.37 ppm for aromatic protons) and HRMS (e.g., [M-H]^- at m/z 247.9833) .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to sulfotransferases or lipoxygenases, leveraging the sulfamoyl group’s hydrogen-bonding potential .
  • Molecular dynamics (MD) : Simulate stability of the thiophene-carboxamide core in lipid bilayers to assess membrane permeability .
  • DFT calculations : Predict electron distribution in the chlorophenyl ring to optimize electrophilic substitution sites for analog design .

Basic: What spectroscopic methods validate the structural integrity of this compound?

Answer:

  • NMR : Confirm substitution patterns (e.g., δ 3.84 ppm for CH2_2 in sulfamoyl groups) and regiochemistry via 1H^1H-1H^1H COSY .
  • HRMS : Verify molecular weight (e.g., [M+H]+^+ at m/z 278.0201 for ethyl ester intermediates) .
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm1^{-1}) and sulfonamide S=O vibrations (~1350 cm1^{-1}) .

Advanced: What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

Answer:

  • Contradictions : Discrepancies in IC50_{50} values for 15-lipoxygenase inhibition may arise from assay conditions (e.g., buffer pH or co-solvents) .
  • Resolution :
    • Standardize assays using recombinant enzymes and control redox conditions.
    • Validate cellular activity via lipid peroxidation assays in relevant cell lines (e.g., macrophages) .

Advanced: What strategies improve aqueous solubility without compromising target affinity?

Answer:

  • Prodrug design : Introduce phosphate esters on the carboxamide group, which hydrolyze in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the N-butyl group via ester linkages .
  • Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers to enhance dissolution .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

Answer:

  • Core modifications : Replace thiophene with benzothiophene to assess π-stacking effects (see analogs in ).
  • Substituent effects : Vary the N-alkyl chain (e.g., tert-butyl vs. n-butyl) to correlate logP with membrane permeability .
  • Bioisosteres : Substitute the 4-chlorophenyl group with trifluoromethyl to evaluate halogen bonding .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediates .
  • Recrystallization : Purify the final product via methanol/water mixtures (yield: 65–84%) .
  • HPLC : Employ C18 columns with acetonitrile/water gradients for enantiomeric resolution .

Advanced: How can target engagement be validated in cellular assays?

Answer:

  • Pull-down assays : Use biotinylated probes to capture the compound-protein complex in lysates .
  • Thermal shift assays : Monitor protein melting temperature shifts (ΔTm_m) upon binding .
  • Click chemistry : Incorporate alkyne tags for intracellular visualization via fluorescent azides .

Basic: How can stability be assessed under physiological conditions?

Answer:

  • Forced degradation : Expose to pH 1–9 buffers at 37°C for 24h, then analyze via LC-MS for hydrolysis products .
  • Light sensitivity : Perform ICH Q1B photostability testing under UV/visible light .
  • Thermal analysis : Use DSC/TGA to determine melting points and decomposition thresholds .

Advanced: What in silico methods predict metabolic pathways and toxicity?

Answer:

  • CYP450 metabolism : Use StarDrop or ADMET Predictor to identify likely oxidation sites (e.g., N-dealkylation) .
  • Toxicity profiling : Apply DEREK Nexus to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .
  • Metabolite simulation : Generate Phase I/II metabolites with GLORYx and validate via in vitro microsomal assays .

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